

Comparative NMR Spectroscopic Analysis of 4-Aminobiphenyl and its Halogenated Derivatives

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Compound of Interest

Compound Name: 4-Amino-4'-iodobiphenyl

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This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of 4-aminobiphenyl and its halogenated derivatives. While specific experimental data for **4-Amino-4'-iodobiphenyl** remains elusive in publicly available literature, this guide establishes a framework for its characterization by comparing the known spectral data of 4-aminobiphenyl and predicting the influence of a 4'-iodo substituent. This information is crucial for the unambiguous identification and structural elucidation of these compounds, which are valuable building blocks in medicinal chemistry and materials science.

¹H and ¹³C NMR Data Comparison

The following tables summarize the reported ¹H and ¹³C NMR chemical shift data for 4-aminobiphenyl. The expected shifts for **4-Amino-4'-iodobiphenyl** are predicted based on the known effects of iodine substitution on aromatic rings.

Table 1: ¹H NMR Chemical Shift Data (ppm)

Compound	Solvent	H-2, H-6	H-3, H-5	H-2', H-6'	H-3', H-5'	NH ₂
4-Aminobiphenyl[1]	DMSO-d ₆	7.36 (d)	6.64 (d)	7.52 (d)	7.36 (t)	5.24 (s)
4-Amino-4'-iodobiphenyl (Predicted)	-	~7.4	~6.7	~7.2	~7.8	~5.3

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Compound	Solvent	C-1	C-2, C-6	C-3, C-5	C-4	C-1'	C-2', C-6'	C-3', C-5'	C-4'
4-Aminobiphenyl	CDCl ₃	131.5	128.7	115.3	145.8	141.1	126.3	128.7	126.3
4-Amino-4'-iodobiphenyl (Predicted)	-	~132	~129	~115	~146	~140	~138	~128	~92

Note on Predictions: The predicted values for **4-Amino-4'-iodobiphenyl** are estimations. The electron-withdrawing nature and the heavy atom effect of iodine are expected to cause a significant upfield shift for the carbon atom directly attached to it (C-4') and influence the chemical shifts of the adjacent protons and carbons.

Experimental Protocols

A general protocol for the synthesis and NMR analysis of 4-Amino-4'-halobiphenyl derivatives is provided below, based on typical Suzuki coupling reactions and standard NMR spectroscopic techniques.

General Synthesis of 4-Amino-4'-halobiphenyl Derivatives via Suzuki Coupling

This procedure describes a common method for the synthesis of biphenyl compounds.

Materials:

- 4-Aminophenylboronic acid
- 1-Halo-4-iodobenzene (e.g., 1-chloro-4-iodobenzene, 1,4-diiodobenzene)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Sodium carbonate (Na_2CO_3)
- Toluene
- Ethanol
- Water
- Ethyl acetate
- Brine

Procedure:

- To a round-bottom flask, add 4-aminophenylboronic acid (1.2 eq), the corresponding 1-halo-4-iodobenzene (1.0 eq), and sodium carbonate (2.0 eq).
- Add a 3:1 mixture of toluene and water.

- Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
- Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
- Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

NMR Spectroscopic Analysis

Instrumentation:

- A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

- Dissolve 5-10 mg of the purified biphenyl derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

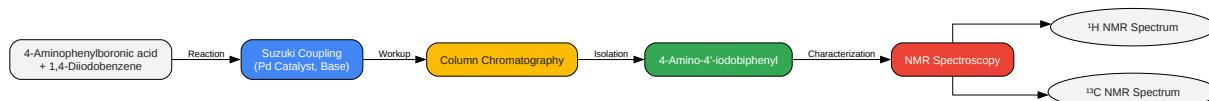
Data Acquisition:

- ^1H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

- ^{13}C NMR: Acquire a proton-decoupled carbon NMR spectrum. A larger number of scans will be required compared to the ^1H NMR spectrum.

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent NMR analysis of **4-Amino-4'-iodobiphenyl** derivatives.



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Caption: General workflow for the synthesis and NMR analysis of **4-Amino-4'-iodobiphenyl**.

Comparison with Alternative Spectroscopic Techniques

While NMR spectroscopy is the primary tool for detailed structural elucidation, other techniques can provide complementary information:

- Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula.
- Infrared (IR) Spectroscopy: Useful for identifying functional groups. The N-H stretching vibrations of the primary amine (around $3300\text{-}3500\text{ cm}^{-1}$) and C-I stretching vibrations (around $500\text{-}600\text{ cm}^{-1}$) would be characteristic.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Can provide information about the electronic conjugation in the biphenyl system. The position of the absorption maximum will be influenced by the substituents on the aromatic rings.

In conclusion, while direct experimental NMR data for **4-Amino-4'-iodobiphenyl** is not readily available, a comparative approach using data from related, well-characterized analogs provides a strong foundation for its analysis and identification. The provided synthetic and analytical protocols offer a clear path for researchers to prepare and characterize this and similar derivatives.

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References

- 1. 4-Aminobiphenyl(92-67-1) 1H NMR [m.chemicalbook.com]
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